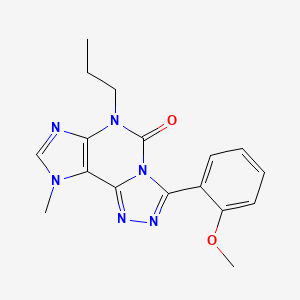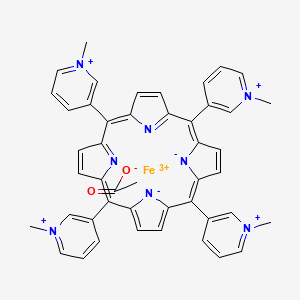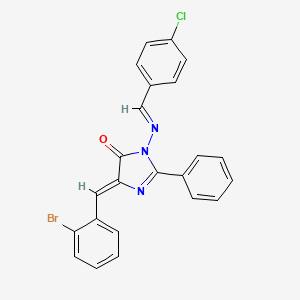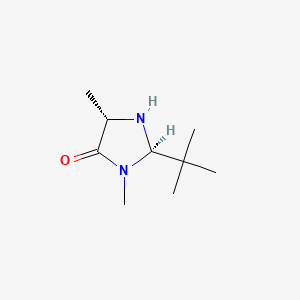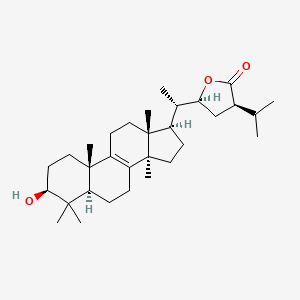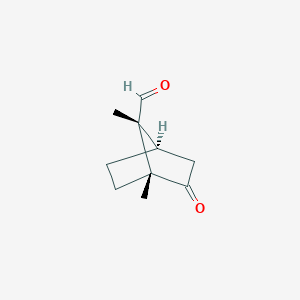![molecular formula C29H39N3O10 B12783128 N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid CAS No. 91098-64-5](/img/structure/B12783128.png)
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid is a complex organic compound that combines a piperazine derivative with an oxalic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-phenylethyl)piperazine with 3-methoxybenzoyl chloride under basic conditions to form N-(3-methoxyphenyl)-1-(2-phenylethyl)piperazine.
Alkylation: The next step is the alkylation of the piperazine derivative with 2-bromopropane in the presence of a base such as potassium carbonate to yield N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide.
Formation of the Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study receptor-ligand interactions, particularly those involving piperazine derivatives. Its structure allows it to interact with various biological targets, making it useful in pharmacological studies.
Medicine
Medically, this compound has potential applications in the development of new drugs. Its piperazine moiety is a common feature in many pharmaceuticals, suggesting potential utility in treating conditions such as anxiety, depression, and other neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the additional alkyl and oxalic acid moieties.
N-(2-phenylethyl)piperazine: Contains the phenylethyl and piperazine groups but lacks the methoxyphenyl and oxalic acid components.
Propanamide derivatives: Various compounds with similar amide structures but different substituents.
Uniqueness
The uniqueness of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and oxalic acid moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
91098-64-5 |
|---|---|
Formule moléculaire |
C29H39N3O10 |
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid |
InChI |
InChI=1S/C25H35N3O2.2C2H2O4/c1-4-25(29)28(23-11-8-12-24(19-23)30-3)21(2)20-27-17-15-26(16-18-27)14-13-22-9-6-5-7-10-22;2*3-1(4)2(5)6/h5-12,19,21H,4,13-18,20H2,1-3H3;2*(H,3,4)(H,5,6) |
Clé InChI |
ZFPSAKOHMLAZKL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC(=CC=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


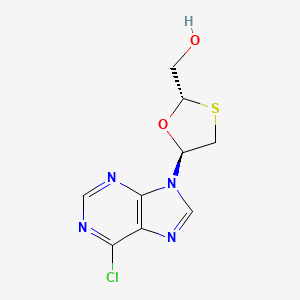



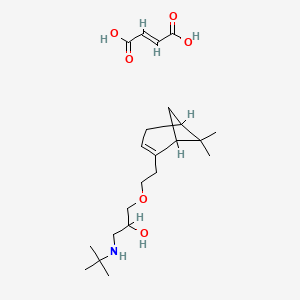
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
